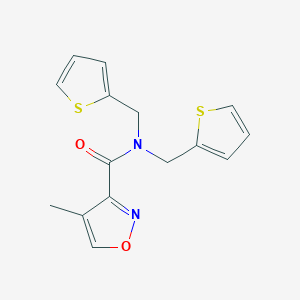
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, also known as MBOCA, is a synthetic organic compound that has been widely used in scientific research. It is a heterocyclic compound that contains an oxazole ring and a carboxamide group. MBOCA has been found to have various biochemical and physiological effects and is commonly used as a tool in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been shown to have immunomodulatory effects, enhancing the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. This compound also has a well-defined mechanism of action and has been extensively studied for its anticancer effects. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of interest is the use of this compound as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound may have potential applications in the development of novel anti-inflammatory and antioxidant therapies.
Métodos De Síntesis
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized by reacting 4-methyl-1,2-phenylenediamine with thiophene-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential use as a cancer chemotherapeutic agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-10-19-16-14(11)15(18)17(8-12-4-2-6-20-12)9-13-5-3-7-21-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGFUWVLKTSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N(CC2=CC=CS2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
